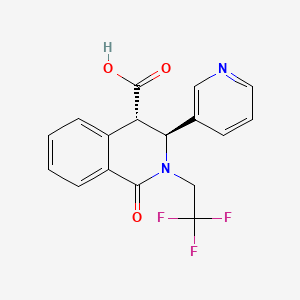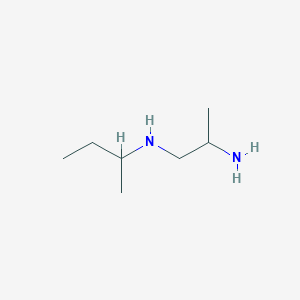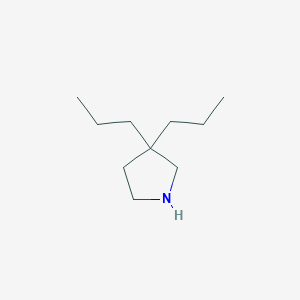
3,3-Dipropylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dipropylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with two propyl groups attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,4-dibromobutane and propylamine in the presence of a base can yield this compound through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or crystallization .
化学反応の分析
Types of Reactions: 3,3-Dipropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted pyrrolidines.
科学的研究の応用
3,3-Dipropylpyrrolidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 3,3-Dipropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
類似化合物との比較
Pyrrolidine: A simpler analog without the propyl groups.
3,3-Dimethylpyrrolidine: Similar structure with methyl groups instead of propyl groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 3,3-Dipropylpyrrolidine is unique due to the presence of two propyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-10(6-4-2)7-8-11-9-10/h11H,3-9H2,1-2H3 |
InChIキー |
JZBABYZICOLAPD-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCNC1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
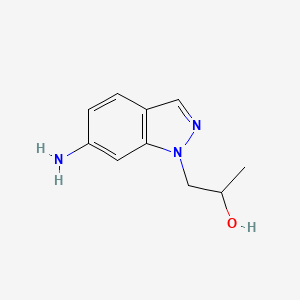
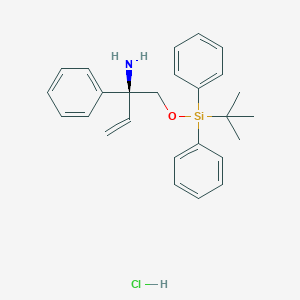
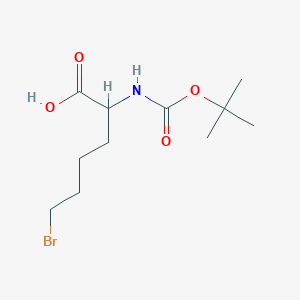
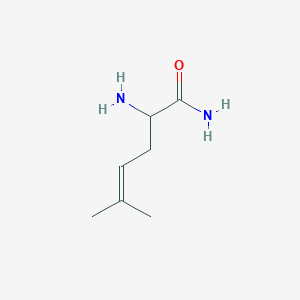
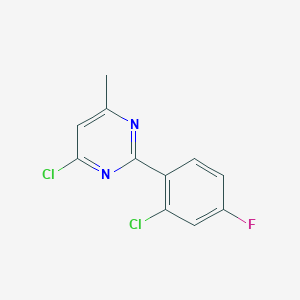
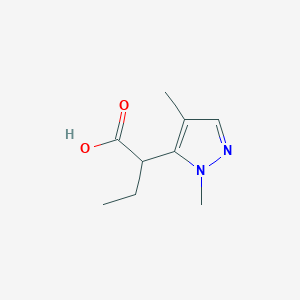
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
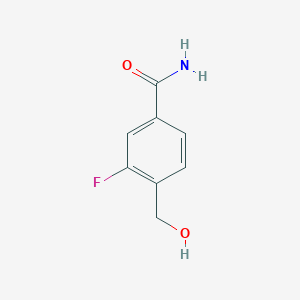
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
